molecular formula C11H17N3O2 B2756039 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 6702-71-2

6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2756039
CAS No.: 6702-71-2
M. Wt: 223.276
InChI Key: CINNSQRGUJUIPN-UHFFFAOYSA-N
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Description

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a cyclohexylamino group at position 6 and a methyl group at position 3 on the pyrimidine ring.

Mechanism of Action

Action Environment

The action, efficacy, and stability of 6-(Cyclohexylamino)-3-methyluracil can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of cyclohexylamine with 3-methyluracil. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino group at position 6 can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    6-(Cyclohexylamino)-2,4(1H,3H)-pyrimidinedione: Similar structure but lacks the methyl group at position 3.

    6-amino-1,3-diethyl-2,4(1H,3H)-pyrimidinedione: Contains diethyl groups instead of a cyclohexylamino group.

    1,3-dimethyl-6-propyl-2,4(1H,3H)-pyrimidinedione: Contains propyl and methyl groups instead of a cyclohexylamino group.

Uniqueness

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a cyclohexylamino group and a methyl group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other pyrimidine derivatives.

Biological Activity

6-(Cyclohexylamino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by a cyclohexylamino group at position 6 and a methyl group at position 3, contributes to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.276 g/mol
  • CAS Number : 6702-71-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation. It is believed to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and death.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values range from 10-50 µg/mL.
AnticancerInduces apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 15 µM.
Enzyme InhibitionInhibits dihydrofolate reductase with an IC50 of 20 µM, suggesting potential as an antimetabolite.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity :
    • A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. Mechanistic studies revealed that the compound activated caspase pathways leading to apoptosis.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The study suggested that the cyclohexylamino group enhances membrane permeability, contributing to its antimicrobial action.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound:

  • Synthetic Methods : The compound is synthesized through a reaction between cyclohexylamine and 3-methyluracil under reflux conditions in solvents like ethanol or methanol. Variations in reaction conditions can influence yield and purity.
  • Structural Modifications : Modifications of the cyclohexyl group or substitution at other positions on the pyrimidine ring have been explored to improve potency and selectivity against specific targets .

Properties

IUPAC Name

6-(cyclohexylamino)-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINNSQRGUJUIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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